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7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dihydro-1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones or aldehydes, while reduction can produce benzofuran alcohols or aldehydes. Substitution reactions can result in various benzofuran derivatives with different functional groups .
Scientific Research Applications
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial, antiviral, or anticancer effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a similar bromine substitution but differs in the core structure, containing a benzothiadiazole ring instead of a benzofuran ring.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound lacks the bromine substitution and has a carboxylic acid group at a different position.
Uniqueness
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, notable for its diverse biological activities. Its unique structure, featuring a bromine atom and a carboxylic acid group, contributes to its potential as a therapeutic agent in various fields, including oncology and microbiology. This article reviews the biological activities of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrO3, with a molecular weight of approximately 245.05 g/mol. The presence of the bromine atom enhances its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibited cell growth in various cancer cell lines:
Cancer Type | Inhibition Rate (%) |
---|---|
Leukemia (K-562) | 56.84 |
Non-small Cell Lung Cancer | 40.87 |
Colon Cancer (HCT-116) | 72.14 |
CNS Cancer (U251) | 73.94 |
Melanoma (MDA-MB-435) | 50.64 |
Ovarian Cancer (OVCAR-4) | 56.45 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive bacteria | 50 to 200 μg/mL |
Candida albicans (fungi) | 100 μg/mL |
These results indicate that this compound could be effective in treating infections caused by resistant bacterial strains .
The mechanism by which this compound exerts its biological effects involves enzyme inhibition and receptor modulation. The bromine atom and carboxylic acid group are crucial for binding to specific targets within cells, potentially leading to the inhibition of key pathways involved in cell proliferation and survival .
Case Studies
- Anticancer Efficacy : In vivo studies demonstrated that administration of this compound in rat models resulted in significant tumor growth reduction without adverse effects on locomotor behavior. This suggests a favorable therapeutic window for further development .
- Antimicrobial Testing : A series of tests against common pathogens confirmed the compound's efficacy, particularly against Gram-positive bacteria, highlighting its potential as an alternative antibiotic in clinical settings .
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
InChI Key |
BORNSDMZMAQBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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